2,5-Diboronoterephthalic acid
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Overview
Description
2,5-Diboronoterephthalic acid is an organic compound with the molecular formula C8H6B2O6 It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by boronic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diboronoterephthalic acid typically involves the borylation of terephthalic acid derivatives. One common method is the direct borylation of 2,5-dibromoterephthalic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Diboronoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
2,5-Diboronoterephthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diboronoterephthalic acid primarily involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors, catalysts, and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromoterephthalic acid: A halogenated derivative of terephthalic acid used in similar applications but with different reactivity due to the presence of bromine atoms.
2,5-Dihydroxyterephthalic acid: A hydroxylated derivative with applications in the synthesis of polyesters and other polymers.
Uniqueness
2,5-Diboronoterephthalic acid is unique due to its boronic acid groups, which provide distinct reactivity and the ability to form stable complexes with various molecules. This makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C8H8B2O8 |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
2,5-diboronoterephthalic acid |
InChI |
InChI=1S/C8H8B2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2,15-18H,(H,11,12)(H,13,14) |
InChI Key |
DSBWWNUZHDOAAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)O)B(O)O)C(=O)O)(O)O |
Origin of Product |
United States |
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